molecular formula C25H18ClNO5 B4751257 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B4751257
M. Wt: 447.9 g/mol
InChI Key: PXBCOQMGTJWZSU-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.

Scientific Research Applications

4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers investigate its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate include other oxazole derivatives and compounds with similar functional groups, such as:

  • 2-(2-chlorophenyl)-5-oxo-1,3-oxazole
  • 4-methoxyphenyl 2-methylbenzoate
  • 2-methylbenzoic acid derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

[4-[(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO5/c1-15-7-3-4-8-17(15)24(28)31-21-12-11-16(14-22(21)30-2)13-20-25(29)32-23(27-20)18-9-5-6-10-19(18)26/h3-14H,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBCOQMGTJWZSU-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Reactant of Route 2
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4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

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